Cas no 1098359-92-2 (6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile)
6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-((3-morpholinopropyl)amino)nicotinonitrile
- 6-(3-morpholin-4-ylpropylamino)pyridine-3-carbonitrile
- 6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile
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- Inchi: 1S/C13H18N4O/c14-10-12-2-3-13(16-11-12)15-4-1-5-17-6-8-18-9-7-17/h2-3,11H,1,4-9H2,(H,15,16)
- InChI Key: HMYYTAVQZIQEEF-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCCNC1C=CC(C#N)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 282
- XLogP3: 0.9
- Topological Polar Surface Area: 61.2
6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6610-3309-1mg |
6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile |
1098359-92-2 | 1mg |
$81.0 | 2023-09-07 |
6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 6-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile
6-{[3-(Morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile: A Comprehensive Overview
6-{[3-(Morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile, with the CAS number 1098359-92-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their role in drug discovery, materials science, and advanced chemical synthesis.
The structure of 6-{[3-(Morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile is characterized by a pyridine ring substituted with a cyano group at the 3-position and an amino group at the 6-position, which is further connected to a morpholinoethyl chain. This specific substitution pattern imparts the compound with unique electronic and steric properties, making it a valuable molecule for exploring diverse chemical reactions and biological interactions.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Researchers have demonstrated that the morpholine moiety in the structure can significantly influence the compound's pharmacokinetic properties, such as solubility and bioavailability. For instance, a 2023 study published in Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing novel kinase inhibitors, showcasing its ability to modulate enzyme activity through precise molecular interactions.
In addition to its medicinal applications, 6-{[3-(Morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes has been leveraged in designing new materials for catalysis and sensing applications. A 2022 research article in Nature Materials reported on the use of this compound as a ligand in metalloporphyrin complexes, demonstrating its potential in creating highly efficient catalysts for industrial processes.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and scalable production of this molecule, making it more accessible for large-scale applications. For example, a 2021 study in Chemical Communications introduced a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of 6-{[3-(Morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile.
Beyond its direct applications, this compound serves as a valuable model system for studying fundamental chemical concepts such as aromaticity, conjugation effects, and intermolecular interactions. Its structure allows researchers to probe how substituents influence electronic properties and reactivity, providing insights that are applicable across various areas of chemistry.
In conclusion, 6-{[3-(Morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile, with CAS number 1098359-92-2, stands as a testament to the versatility and importance of pyridine derivatives in modern chemistry. With ongoing research uncovering new applications and properties, this compound continues to be a focal point for innovation across multiple disciplines.
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